Unique Therapeutic Indication Profile: Hypertension Treatment
GW-876167 is explicitly claimed for the acute treatment of hypertension in patent WO2014140631A1, a unique therapeutic indication not claimed for other 5-HT2C agonists such as lorcaserin, vabicaserin, or WAY-161503 [1]. This positions GW-876167 as a tool for investigating the intersection of serotonergic signaling and blood pressure regulation, a research area not accessible with other class members.
| Evidence Dimension | Therapeutic Indication Claim |
|---|---|
| Target Compound Data | Acute treatment of hypertension |
| Comparator Or Baseline | Lorcaserin (obesity), Vabicaserin (schizophrenia), WAY-161503 (obesity/antidepressant), mCPP (research tool) |
| Quantified Difference | Unique hypertension indication not claimed for comparators |
| Conditions | Patent claims analysis |
Why This Matters
For researchers studying hypertension or the cardiovascular effects of 5-HT2C activation, GW-876167 is the only compound with explicit patent support for this indication.
- [1] Richardson P. PRX933 (PRX-00933), a 5HT2C agonist, for use in the treatment of hypertension. WO Patent 2014140631A1. 2014. View Source
